molecular formula C23H23Cl2F3N6O2 B12412751 Lrrk2-IN-2

Lrrk2-IN-2

Cat. No.: B12412751
M. Wt: 543.4 g/mol
InChI Key: JCYBYWFFRFKLHB-DAIRXDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lrrk2-IN-2 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase involved in various cellular processes. LRRK2 has been implicated in several diseases, most notably Parkinson’s disease, making it a significant target for therapeutic intervention . This compound is one of the many inhibitors developed to study and potentially treat conditions associated with LRRK2 dysfunction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lrrk2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. . Each step requires precise control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing advanced purification techniques such as chromatography and crystallization . Automation and continuous flow chemistry may also be utilized to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Lrrk2-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Biological Activity

Lrrk2-IN-2 is a selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and implications for therapeutic applications in neurodegenerative diseases.

Overview of LRRK2

LRRK2 is a multifunctional protein involved in various cellular processes, including cytoskeletal dynamics, vesicle trafficking, and autophagy. Mutations in the LRRK2 gene are among the most common genetic causes of familial and sporadic PD. The protein's kinase activity, particularly when augmented by mutations such as G2019S, has been linked to neurodegenerative processes through mechanisms like hyperphosphorylation of downstream signaling pathways, including MAPK and SNCA (α-synuclein) transcription regulation .

This compound functions by specifically inhibiting the kinase activity of LRRK2. This inhibition is crucial because elevated LRRK2 activity contributes to neuronal death and neuroinflammation associated with PD. The compound has been shown to effectively reduce LRRK2-mediated phosphorylation events in vitro and in vivo, leading to decreased neurodegeneration markers in animal models .

Key Findings:

  • Kinase Inhibition : this compound significantly inhibits LRRK2 kinase activity by more than 80% at effective doses without causing adverse effects on other organs .
  • Neuroprotective Effects : In models expressing mutant LRRK2, treatment with this compound has demonstrated neuroprotective effects by reducing inflammation and preventing dopaminergic neuron loss .
  • Cellular Pathway Modulation : The compound alters various cellular pathways, including those related to lysosomal function and microtubule dynamics, highlighting its potential role in restoring normal cellular homeostasis disrupted by LRRK2 mutations .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different models of PD:

  • Rodent Models : In studies using genetically modified mice expressing G2019S-LRRK2, administration of this compound led to improved motor functions and reduced signs of neuroinflammation compared to untreated controls. Histological analysis revealed decreased microglial activation and lower levels of phosphorylated α-synuclein .
  • Non-Human Primate Studies : Research involving monkeys indicated that while high doses of this compound could induce lung pathology, lower doses effectively inhibited kinase activity without significant side effects. This suggests a therapeutic window where the drug can exert beneficial effects while minimizing risks .
  • Clinical Implications : The findings from these studies suggest that selective inhibition of LRRK2 with compounds like this compound could provide a viable therapeutic strategy for managing PD symptoms and potentially slowing disease progression .

Table 1: Biological Activity Summary of this compound

Study TypeModelKey Findings
In VitroNeuronal Cell Lines>80% inhibition of LRRK2 kinase activity
In VivoG2019S-LRRK2 MiceImproved motor function; reduced neuroinflammation
Non-Human PrimatesMonkey ModelsLow doses safe; high doses induce lung pathology

Table 2: Clinical Implications

Clinical AspectObservation
Motor FunctionImprovement noted in treated groups
NeuroinflammationSignificant reduction in microglial activation
Safety ProfileLow doses effective without adverse effects

Properties

Molecular Formula

C23H23Cl2F3N6O2

Molecular Weight

543.4 g/mol

IUPAC Name

(3R,4R)-4-[(3S,4S)-4-[6-chloro-2-[[5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazol-4-yl]amino]quinazolin-7-yl]-3-fluoropiperidin-1-yl]oxolan-3-ol

InChI

InChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1

InChI Key

JCYBYWFFRFKLHB-DAIRXDTASA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)[C@H]5CC5(F)F)Cl)Cl)F)[C@@H]6COC[C@@H]6O

Canonical SMILES

C1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.